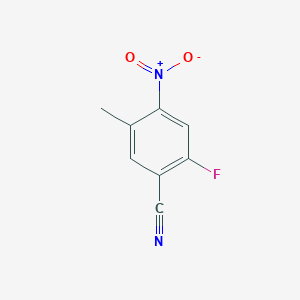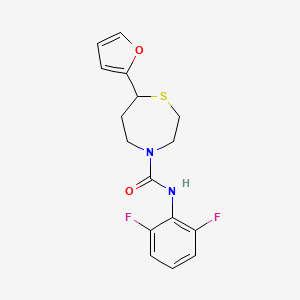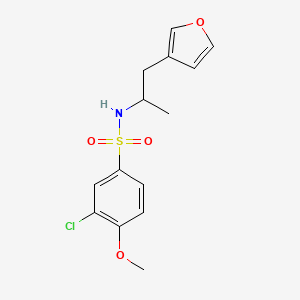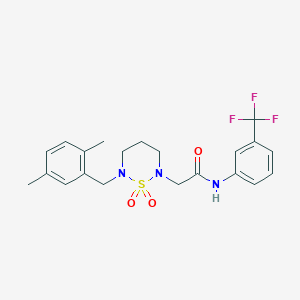
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate, also known as TMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have several biochemical and physiological effects. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been shown to inhibit the activity of alanine transaminase and glutamate dehydrogenase. In physiology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One advantage of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in lab experiments is its ability to act as a GABA receptor agonist, which makes it a useful tool for studying the role of GABA receptors in various biological processes. However, one limitation of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate research. One area of interest is the development of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the exploration of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate's potential as a tool for studying the role of GABA receptors in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate.
Conclusion:
In conclusion, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in various fields.
合成法
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with ammonia or the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with an amine.
科学的研究の応用
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a substrate for enzymes such as alanine transaminase and glutamate dehydrogenase. In pharmacology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a ligand for GABA receptors.
特性
IUPAC Name |
tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)8(12)7-9-13-5-6-14(9)4/h5-6,8H,7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJUYIOJSRWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=NC=CN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2799792.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)

![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)
![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)


![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)
![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)


